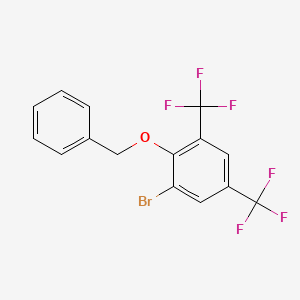![molecular formula C14H11FO2 B14024561 2-Fluoro-5-methoxy-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B14024561.png)
2-Fluoro-5-methoxy-[1,1'-biphenyl]-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-5-methoxy-[1,1’-biphenyl]-3-carbaldehyde is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a fluorine atom at the 2-position, a methoxy group at the 5-position, and an aldehyde group at the 3-position on the biphenyl structure. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-methoxy-[1,1’-biphenyl]-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the use of 2-Fluoro-5-methoxyphenylboronic acid as a starting material. This compound undergoes a Suzuki-Miyaura cross-coupling reaction with a suitable aryl halide to form the biphenyl structure. The reaction is typically carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene .
Another method involves the Friedel-Crafts acylation of 2-Fluoro-5-methoxytoluene with an appropriate acyl chloride, followed by oxidation of the resulting ketone to the aldehyde using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane .
Industrial Production Methods
Industrial production of 2-Fluoro-5-methoxy-[1,1’-biphenyl]-3-carbaldehyde may involve large-scale implementation of the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance production efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-Fluoro-5-methoxy-[1,1’-biphenyl]-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base, such as sodium hydride, in an organic solvent like dimethylformamide (DMF).
Major Products
Oxidation: 2-Fluoro-5-methoxy-[1,1’-biphenyl]-3-carboxylic acid.
Reduction: 2-Fluoro-5-methoxy-[1,1’-biphenyl]-3-methanol.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Fluoro-5-methoxy-[1,1’-biphenyl]-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups allow for diverse chemical transformations.
Biology: The compound can be used in the development of fluorescent probes and imaging agents due to its biphenyl structure, which can exhibit fluorescence.
Medicine: It may serve as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Industry: The compound can be used in the production of advanced materials, such as liquid crystals and polymers, due to its rigid biphenyl core.
Mécanisme D'action
The mechanism of action of 2-Fluoro-5-methoxy-[1,1’-biphenyl]-3-carbaldehyde depends on its specific application. In chemical reactions, the aldehyde group can act as an electrophile, participating in nucleophilic addition reactions. The fluorine atom can influence the reactivity of the compound by altering the electron density on the aromatic ring.
In biological systems, the compound may interact with specific proteins or enzymes, modulating their activity. The methoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparaison Avec Des Composés Similaires
2-Fluoro-5-methoxy-[1,1’-biphenyl]-3-carbaldehyde can be compared with other similar compounds, such as:
2-Fluoro-5-methoxyphenylboronic acid: This compound lacks the aldehyde group but retains the fluorine and methoxy substituents.
4-Fluoro-2-methoxy-5-nitroaniline: This compound has a nitro group instead of an aldehyde group and is used in various substitution and reduction reactions.
3-Formylphenylboronic acid: This compound has a boronic acid group instead of a fluorine atom and is used in organic synthesis and medicinal chemistry.
The uniqueness of 2-Fluoro-5-methoxy-[1,1’-biphenyl]-3-carbaldehyde lies in its combination of functional groups, which allows for a wide range of chemical transformations and applications in different fields.
Propriétés
Formule moléculaire |
C14H11FO2 |
|---|---|
Poids moléculaire |
230.23 g/mol |
Nom IUPAC |
2-fluoro-5-methoxy-3-phenylbenzaldehyde |
InChI |
InChI=1S/C14H11FO2/c1-17-12-7-11(9-16)14(15)13(8-12)10-5-3-2-4-6-10/h2-9H,1H3 |
Clé InChI |
QBKWGSDHNJJMNF-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C(=C1)C2=CC=CC=C2)F)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


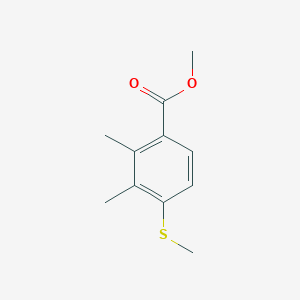
![2-(4-Acetylphenoxy)-9,10-dimethoxy-6,7-dihydropyrimido[6,1-a]isoquinolin-4-one](/img/structure/B14024502.png)

![(2R)-2-amino-2-[(3R)-1-tert-butoxycarbonylpyrrolidin-3-yl]acetic acid](/img/structure/B14024510.png)
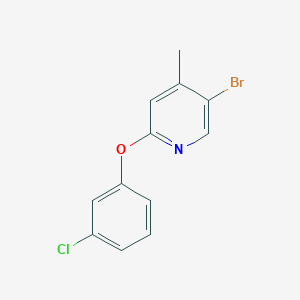
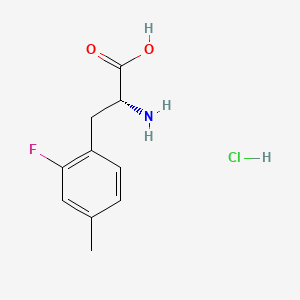
![2-(3,5-Difluoro-4'-methyl-[1,1'-biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14024525.png)
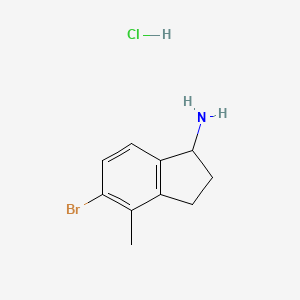

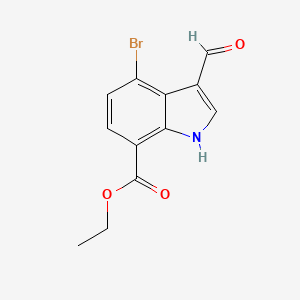
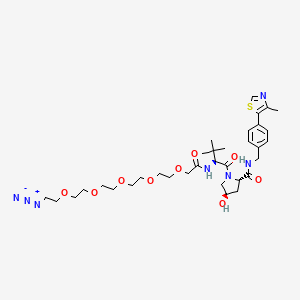
![benzenesulfonate;5-[3-[(1R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoyloxy]pentyl 3-[(1R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate](/img/structure/B14024538.png)

